molecular formula C9H10BrClN2O2 B1334402 2-(4-Bromo-2-chlorophenoxy)propanohydrazide CAS No. 588679-51-0

2-(4-Bromo-2-chlorophenoxy)propanohydrazide

Cat. No.: B1334402
CAS No.: 588679-51-0
M. Wt: 293.54 g/mol
InChI Key: RKNFXQJEWVQEOS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)propanohydrazide is an organic compound with the molecular formula C9H10BrClN2O2 and a molecular weight of 293.55 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-(4-Bromo-2-chlorophenoxy)propanohydrazide typically involves the reaction of 4-bromo-2-chlorophenol with propanohydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.

Chemical Reactions Analysis

2-(4-Bromo-2-chlorophenoxy)propanohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Bromo-2-chlorophenoxy)propanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from binding. This inhibition can lead to changes in cellular processes and pathways, which can be studied to understand the compound’s effects .

Comparison with Similar Compounds

2-(4-Bromo-2-chlorophenoxy)propanohydrazide can be compared with other similar compounds, such as:

    2-(4-Bromo-2-chlorophenoxy)acetic acid: This compound has a similar structure but contains an acetic acid group instead of a propanohydrazide group.

    2-(4-Bromo-2-chlorophenoxy)ethanol: This compound contains an ethanol group instead of a propanohydrazide group.

    4-Bromo-2-chlorophenol: This is the parent compound from which this compound is synthesized.

Each of these compounds has unique properties and applications, making this compound a valuable compound for various scientific research purposes.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNFXQJEWVQEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397110
Record name 2-(4-bromo-2-chlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588679-51-0
Record name 2-(4-bromo-2-chlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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